molecular formula C12H18ClNO B6214423 N-methyl-4-phenyloxan-4-amine hydrochloride CAS No. 2728380-05-8

N-methyl-4-phenyloxan-4-amine hydrochloride

Cat. No.: B6214423
CAS No.: 2728380-05-8
M. Wt: 227.7
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Description

N-methyl-4-phenyloxan-4-amine hydrochloride: is a chemical compound with a unique structure that includes a phenyl group attached to an oxane ring, which is further substituted with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-phenyloxan-4-amine hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the oxane ring precursor in the presence of a Lewis acid catalyst.

    Methylation of the Amine Group: The amine group is methylated using methyl iodide or dimethyl sulfate under basic conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-methyl-4-phenyloxan-4-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

Chemistry

In organic synthesis, N-methyl-4-phenyloxan-4-amine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets. It can act as a ligand in receptor binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure can be modified to enhance its pharmacological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.

Mechanism of Action

The mechanism by which N-methyl-4-phenyloxan-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. The phenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-4-phenyloxan-4-amine: The free base form without the hydrochloride salt.

    4-phenyloxan-4-amine: Lacks the methyl group on the amine.

    N-methyl-4-phenyloxan-4-amine acetate: An acetate salt form of the compound.

Uniqueness

N-methyl-4-phenyloxan-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2728380-05-8

Molecular Formula

C12H18ClNO

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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